5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one 5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988672
InChI: InChI=1S/C18H23NO3/c1-11-4-6-19(7-5-11)10-14-12(2)8-15-17(18(14)21)13(3)9-16(20)22-15/h8-9,11,21H,4-7,10H2,1-3H3
SMILES:
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol

5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one

CAS No.:

Cat. No.: VC14988672

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one -

Specification

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
IUPAC Name 5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Standard InChI InChI=1S/C18H23NO3/c1-11-4-6-19(7-5-11)10-14-12(2)8-15-17(18(14)21)13(3)9-16(20)22-15/h8-9,11,21H,4-7,10H2,1-3H3
Standard InChI Key KMRYAQACALWWIX-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)CC2=C(C3=C(C=C2C)OC(=O)C=C3C)O

Introduction

Synthesis Pathways

Chromen derivatives like this compound are typically synthesized through multi-step organic reactions. One common approach involves:

  • Starting Materials: Phenolic compounds and β-ketoesters.

  • Cyclization: A Knoevenagel condensation reaction forms the chromen core.

  • Functionalization: Introduction of hydroxyl and methyl groups at specific positions using reagents like methyl iodide or dimethyl sulfate.

  • Piperidine Substitution: The piperidino-methyl group is introduced via alkylation reactions using piperidine derivatives.

Analytical Data

The following methods are typically used to characterize such compounds:

TechniqueExpected Observations
NMR SpectroscopyChemical shifts corresponding to aromatic protons, methyl groups, and the piperidine ring
Mass SpectrometryMolecular ion peak at m/z = 289 (calculated for C17H23NO3)
IR SpectroscopyPeaks for hydroxyl (-OH), carbonyl (C=O), and aromatic C=C bonds

Potential Applications

  • Pharmaceutical Development:

    • Could be explored as an anticancer or antifungal agent due to its chromen scaffold.

    • Piperidine substitution may enhance bioavailability or target-specific binding.

  • Chemical Probes:

    • May serve as a probe for studying enzyme inhibition or receptor binding.

  • Material Science:

    • Chromene derivatives are sometimes used in photochromic materials due to their UV absorption properties.

Limitations and Future Research

While the compound's structure suggests promising applications, further research is needed:

  • Detailed pharmacological studies to confirm its activity.

  • Toxicological assessments to ensure safety.

  • Structural optimization to enhance efficacy and reduce side effects.

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